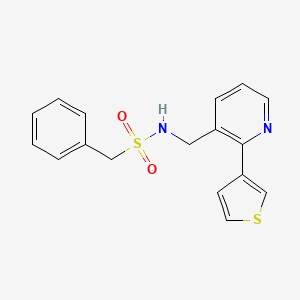
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves complex reactions that provide insights into the chemical behavior of such molecules. For example, sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, showcasing the versatility of sulfonamide chemistry (Králová et al., 2019). Additionally, the synthesis of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide highlights the structural diversity achievable with sulfonamide compounds (Jacobs et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be quite intricate. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives reveal complex molecular and supramolecular structures, providing valuable insights into the conformational preferences and intermolecular interactions of these compounds (Jacobs et al., 2013). Such analyses are crucial for understanding how these molecules might interact in more complex chemical environments.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, indicating their reactivity and potential applications. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes under specific conditions leads to the formation of 1-methylsulfonyl-indoles, showcasing the compounds' versatility in synthetic chemistry (Sakamoto et al., 1988).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are essential for their practical applications. While specific data on 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide may not be readily available, studies on related compounds provide a basis for understanding these properties. For example, the crystal structure of N-3-pyridinyl-methanesulfonamide offers insights into the compound's solid-state properties and potential for forming hydrogen bonds, which could influence its solubility and stability (Dodoff et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications of sulfonamide compounds in synthesis and industry. Detailed studies on these properties are crucial for developing new materials and pharmaceuticals. For instance, the synthesis and reactivity of 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide illustrate the compounds' potential in organometallic chemistry and their behavior in complex reactions (Bongini et al., 1976).
Scientific Research Applications
Molecular Structure Studies :
- The study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide reveals insights into molecular and supramolecular structures. This research shows different conformations afforded by variable dihedral angles, influencing intermolecular π-π stacking and hydrogen bonding (Jacobs, Chan, & O'Connor, 2013).
Synthesis of Complex Compounds :
- Research on the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation Reactions highlights the intricate processes in creating complex chemical structures. This paper details the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines, leading to high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
Mechanistic Insights in Organic Reactions :
- The paper titled "Relayed Proton Brake in N-Pyridyl-2-iso-propylaniline Derivative: Two Brakes with One Proton" provides insights into the selective protonation of pyridine nitrogen atoms and its impact on the rotation rates around N-pyridyl and N-(i-Pr)phenyl bonds. This study contributes to the understanding of proton-related mechanisms in organic chemistry (Furukawa et al., 2020).
Structural Characterization and Analysis :
- A combined experimental and computational study of the N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide provides an extensive analysis of molecular structures using nuclear magnetic resonance, infrared, and mass spectrometric techniques. This research contributes to the field of structural chemistry by verifying geometrical optimizations and structural parameters (Mphahlele & Maluleka, 2021).
Kinetics and Mechanism of Elimination Reactions :
- The study of the kinetics of elimination reactions of 1,2‐diphenyl ethyl substrates in acetonitrile sheds light on the mechanistic change in the presence of a strong base. This research is pivotal in understanding the dynamics of elimination reactions in organic chemistry (Kumar & Balachandran, 2008).
Future Directions
The future directions for “1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide” and related compounds could involve further exploration of their biological activities. For instance, related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . These findings suggest that these compounds might be promising for further development.
properties
IUPAC Name |
1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCWEMXYWRIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

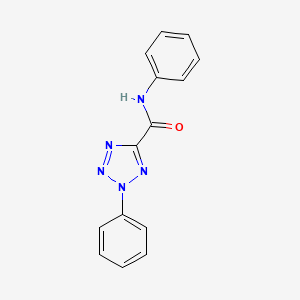
![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)
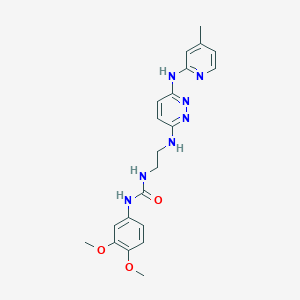
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)
![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)
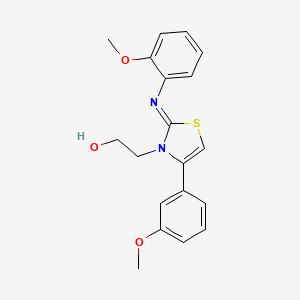
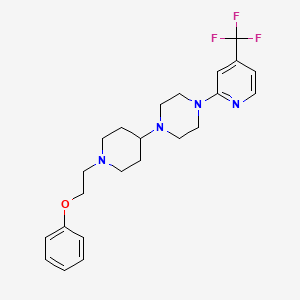
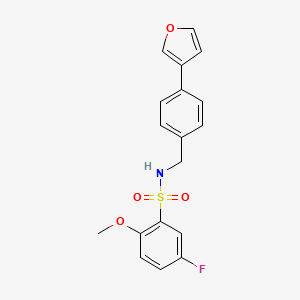
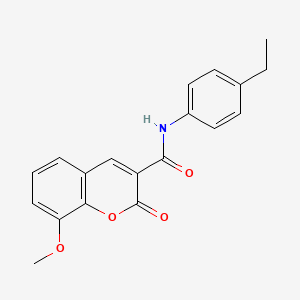
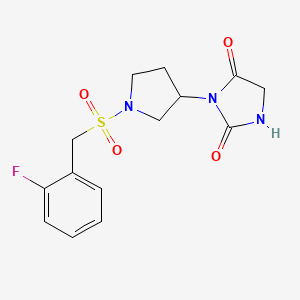
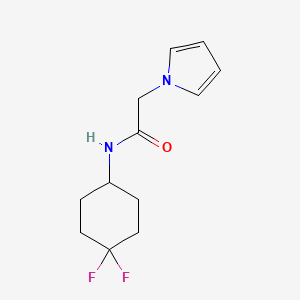
![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)
![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)